N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to a 1-methylindole-4-carboxamide group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-24-13-11-14-15(6-4-9-18(14)24)20(25)21-12-5-10-19-22-16-7-2-3-8-17(16)23-19/h2-4,6-9,11,13H,5,10,12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
QHPHRJNHFQGKAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzimidazole and indole moieties are then coupled through a propyl linker, often using a carboxamide functional group to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole and indole moieties are susceptible to oxidative modifications. Key reactions include:
-
Benzimidazole ring oxidation : Under acidic conditions with potassium permanganate (), the benzimidazole ring undergoes oxidation, potentially forming N-oxide derivatives or cleaving the heterocyclic ring.
-
Indole ring oxidation : The indole system can be oxidized at the pyrrole ring, leading to hydroxylated or epoxidized intermediates.
Representative conditions :
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzimidazole oxidation | , , 80°C | N-oxide derivative | ~60% |
Reduction Reactions
Reductive transformations primarily target the carboxamide group and propyl linker:
-
Amide reduction : Lithium aluminum hydride () reduces the carboxamide to a primary amine ().
-
Propyl chain modification : Catalytic hydrogenation () may saturate any unsaturated bonds in the propyl chain.
Key data :
Nucleophilic Substitution
The carboxamide group participates in hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux converts the amide to a carboxylic acid.
-
Basic hydrolysis : NaOH/ethanol yields the corresponding carboxylate salt.
Stability note : The compound shows moderate stability in aqueous media, with hydrolysis rates increasing above pH 10.
Alkylation and Acylation
The benzimidazole NH (position 1) serves as a nucleophilic site for alkylation or acylation:
-
Alkylation : Reaction with methyl iodide () in DMF produces N-methylated derivatives.
-
Acylation : Acetyl chloride () forms N-acetyl intermediates.
Synthetic utility : These reactions enable functionalization for enhanced biological activity or solubility .
Stability Under Thermal and Solvent Conditions
-
Thermal degradation : Decomposes above 250°C, releasing CO and NH₃.
-
Solvent compatibility : Stable in DMSO and DMF but reacts in polar aprotic solvents under heating.
Comparative Reactivity with Structural Analogs
| Compound | Reactive Sites | Key Differences |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)propyl]acetamide | Benzimidazole NH, amide | Lacks indole ring, reducing aromatic interactions |
| 5-Methoxyindole derivatives | Indole C3 position | Methoxy group alters electron density |
The dual aromatic systems in N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide enhance its reactivity compared to simpler analogs, enabling multi-target interactions .
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
Research indicates that N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action is believed to involve the modulation of specific enzymes and receptors associated with cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating effective potency at nanomolar concentrations. The study also highlighted the compound's ability to induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Neurological Applications
Beyond oncology, the compound has shown potential as a modulator of the serotonergic system, which is crucial in treating mood disorders such as depression. Its structural similarity to known serotonin receptor modulators suggests that it may interact with serotonin receptors, leading to therapeutic effects .
Case Study: Serotonin Receptor Modulation
In a behavioral study involving rodent models, this compound was administered to assess its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential utility as an antidepressant .
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production while maintaining high yields and purity. The versatility of the compound's structure facilitates further chemical modifications, which can enhance its biological activity or alter its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzimidazole-propyl-carboxamide backbone but differ in substituents, influencing physicochemical and pharmacological properties:
Key Observations:
- Lipophilicity: The propanamide derivative () has a moderate logP of 1.66, suggesting balanced solubility and membrane permeability.
- Steric Effects : The isoindoline-dione substituents in 5ce and 5ck () introduce rigidity and electron-withdrawing character, which may enhance receptor binding but complicate synthesis (yields: 57–72%) .
- Bioisosteres : Replacing indole with furan () or pyrrolidine () alters hydrogen-bonding capacity and aromatic interactions, impacting target selectivity.
Pharmacological Implications
- Benzimidazole Core : Common in kinase inhibitors and antimicrobial agents, the benzimidazole moiety likely contributes to π-π stacking and hydrogen bonding with biological targets .
- Indole vs.
- Halogenation : Chlorine substituents () may enhance binding through halogen bonding but increase molecular weight and metabolic stability concerns .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and is characterized by a complex structure that includes both benzimidazole and indole moieties. The presence of these heterocyclic rings contributes to its biological activity, as they are known to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown promising results against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/ml |
| Escherichia coli | 25 µg/ml |
| Salmonella typhi | 50 µg/ml |
| Candida albicans | 250 µg/ml |
In comparative studies, the compound exhibited superior activity against S. typhi when compared to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzimidazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target the RSK pathway, which is crucial in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure of benzimidazole derivatives significantly influence their biological activity. Key findings include:
- Alkyl Chain Length : The length of the alkyl chain at the C3 position affects receptor binding affinity and biological efficacy.
- Substituents on Benzimidazole : The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can enhance or reduce antimicrobial potency.
These insights guide further optimization of the compound for enhanced therapeutic effects.
Case Studies
- Bacterial Infections : A study evaluating the effectiveness of this compound against multi-drug resistant S. aureus demonstrated a significant reduction in bacterial load in vitro, suggesting its potential use as an alternative treatment for resistant infections .
- Cancer Cell Lines : In vitro assays showed that this compound inhibited growth in various human cancer cell lines, including breast and colon cancer cells. The mechanism involved was primarily through the induction of apoptosis and modulation of cell cycle proteins .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide, and what purification methods ensure high yield?
- Methodological Answer :
- Synthesis : Adapt protocols from analogous benzimidazole-indole hybrids. For example, reflux a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one in acetic acid and sodium acetate (3–5 hours, 100 mL solvent) to form the core structure .
- Purification : Filter crystalline precipitates, wash with acetic acid/water/ethanol/diethyl ether, and recrystallize using DMF/acetic acid mixtures to achieve >90% purity . For intermediates, employ column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment (retention time ~12.3 min) .
- NMR : Confirm regiochemistry via -NMR (e.g., benzimidazole NH at δ 12.5 ppm; indole methyl at δ 3.8 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (expected m/z: ~403.2) .
Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobicity?
- Methodological Answer :
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For aqueous buffers, adjust pH to 6.5–7.4 to exploit the benzimidazole’s weak basicity (pKa ~5.5) .
Advanced Research Questions
Q. What strategies address regioselective challenges during functionalization of the benzimidazole and indole moieties?
- Methodological Answer :
- Benzimidazole Modification : Protect the NH group with a tert-butoxycarbonyl (Boc) group before alkylation to prevent side reactions .
- Indole Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position, leveraging the carboxamide as a directing group .
Q. How can computational modeling predict binding affinities to neurological targets (e.g., neuroprotective receptors)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using the crystal structure of neuroprotectant targets (e.g., NMDA receptor PDB: 7EUO). Prioritize hydrogen bonds between the benzimidazole NH and GluN1 subunit (binding energy ≤ -8.5 kcal/mol) .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer :
- Conduct dose-response assays across multiple cell lines (e.g., SH-SY5Y neurons, HEK293) with standardized protocols (IC ± SEM). Validate target engagement via CRISPR knockouts of suspected receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
